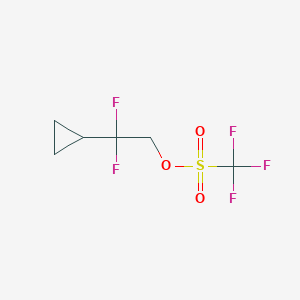

(2-Cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate” is a chemical compound with the CAS Number: 2260710-54-9 . It has a molecular weight of 254.18 . The compound is in liquid form and is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The IUPAC name for this compound is 2-cyclopropyl-2,2-difluoroethyl trifluoromethanesulfonate . The InChI code for this compound is 1S/C6H7F5O3S/c7-5(8,4-1-2-4)3-14-15(12,13)6(9,10)11/h4H,1-3H2 . The InChI key is CARCPUXSCWAACE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm^3 . Its boiling point is 129.5±40.0 °C at 760 mmHg . The vapour pressure is 12.4±0.2 mmHg at 25°C . The enthalpy of vaporization is 35.2±3.0 kJ/mol . The flash point is 32.1±27.3 °C . The index of refraction is 1.329 . The molar refractivity is 27.1±0.4 cm^3 . The polar surface area is 52 Å^2 . The polarizability is 10.7±0.5 10^-24 cm^3 . The surface tension is 23.9±3.0 dyne/cm . The molar volume is 133.1±3.0 cm^3 .科学的研究の応用

Catalyst and Reagent in Organic Synthesis

The use of trifluoromethanesulfonates, also known as triflates, has been widely explored in organic synthesis due to their excellent reactivity and versatility. For instance, triflic acid has been identified as an exceptional catalyst for inducing cyclization reactions, leading to the efficient formation of complex polycyclic systems by terminating cationic cascades with a sulfonamide group (Haskins & Knight, 2002). Similarly, scandium trifluoromethanesulfonate is recognized for its remarkably high catalytic activity in acylation reactions, facilitating the acylation of not only primary alcohols but also sterically-hindered secondary or tertiary alcohols (Ishihara et al., 1996).

Advancements in Cyclopropanation and Cycloaddition Reactions

Difluoroethylsulfonium salt has emerged as a convenient reagent for difluoromethylcarbene generation, facilitating iron-catalyzed cyclopropanation of terminal olefins. This development allows the synthesis of various difluoromethyl-cyclopropanes with excellent diastereoselectivities and high yields (Duan et al., 2017). Additionally, fluorinated sulfur ylides have been utilized in Corey-Chaykovsky cyclopropanation reactions, favoring the synthesis of cis-configured trifluoromethyl cyclopropanes across a broad range of substrates (Hock et al., 2017).

Synthesis of Functionalized Oxygen Heterocycles

Silver triflate catalyzed cyclopropyl carbinol rearrangement has been applied for the synthesis of benzo[b]oxepines and 2H-chromenes. This approach highlights the general scope of reactions that furnish functionalized oxygen heterocycles, demonstrating the catalytic synergy between silver(I) cation and the triflate anion (Chan et al., 2015).

Role in Synthetic Transformations

Vinyl and aryl triflates have been increasingly utilized for their cross-coupling reactions and addition reactions to alkenes and alkynes, showcasing their superiority in regio- and diastereoselectivity. Their application in natural product synthesis through palladium-catalyzed carbon monoxide insertion reactions exemplifies the diverse synthetic transformations facilitated by triflates (Ritter, 1993).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . The safety information includes pictograms GHS05, GHS07 . The signal word is Danger . The hazard statements are H227, H302, H312, H314, H332, H335 . The precautionary statements are P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

特性

IUPAC Name |

(2-cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O3S/c7-5(8,4-1-2-4)3-14-15(12,13)6(9,10)11/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARCPUXSCWAACE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(COS(=O)(=O)C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclopropyl-2,2-difluoroethyl) trifluoromethanesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)

![(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2542041.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)

![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)

![(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2542061.png)